Lycorine Hydrochloride Monohydrate

Reference standard stability Analytical method validation Gravimetric analysis

Anhydrous lycorine hydrochloride reference standards undergo gradual moisture absorption during storage, causing weight drift that compromises long-term analytical calibration and molar mass calculations. Lycorine Hydrochloride Monohydrate (CAS 6150-58-9) eliminates this problem through its defined monohydrate form, maintaining consistent gravimetric integrity for over a decade. • ≥98% purity (HPLC, nonaqueous titration) with defined water content ≤7.0% w/w, enabling precise stock solution preparation (MW 341.79 vs. 323.77 anhydrous). • Validated in ESCC xenograft, ICC orthotopic, and gastric cancer models; targets TRIM22, SQLE/FDFT1, and MCL1 with demonstrated in vivo tumor suppression. • Ships refrigerated with full Certificates of Analysis for immediate GLP-compliant analytical use.

Molecular Formula C16H20ClNO5
Molecular Weight 341.78 g/mol
CAS No. 6150-58-9
Cat. No. B608753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLycorine Hydrochloride Monohydrate
CAS6150-58-9
SynonymsLycorine hydrochloride monohydrate
Molecular FormulaC16H20ClNO5
Molecular Weight341.78 g/mol
Structural Identifiers
InChIInChI=1S/C16H17NO4.ClH.H2O/c18-11-3-8-1-2-17-6-9-4-12-13(21-7-20-12)5-10(9)14(15(8)17)16(11)19;;/h3-5,11,14-16,18-19H,1-2,6-7H2;1H;1H2/t11-,14-,15+,16+;;/m0../s1
InChIKeyZOERACVSGIQXBP-CANOEZFNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lycorine Hydrochloride Monohydrate (CAS 6150-58-9) – A Defined Hydrate Form of a Broad-Spectrum Amaryllidaceae Alkaloid for Preclinical Anticancer and Antiviral Research


Lycorine Hydrochloride Monohydrate (CAS 6150-58-9) is a defined hydrate salt of lycorine, the principal bioactive alkaloid from the Amaryllidaceae plant family [1]. Unlike its anhydrous hydrochloride (CAS 2188-68-3), the monohydrate form incorporates one water molecule (C₁₆H₁₇NO₄·HCl·H₂O; MW 341.79) and is widely used as a reference standard for analytical method development and in vitro/in vivo pharmacological studies [2]. The compound exhibits dose-dependent activity against multiple cancer types and select viruses, with recent studies elucidating specific molecular targets including TRIM22 in esophageal cancer, the SQLE/FDFT1 cholesterol biosynthesis axis in cholangiocarcinoma, and MCL1 in gastric cancer [3].

Why Lycorine Hydrochloride Monohydrate Cannot Be Interchanged with Anhydrous Lycorine HCl or Free Base in Research Protocols


Substituting Lycorine Hydrochloride Monohydrate with the free base lycorine or anhydrous hydrochloride salt is not scientifically equivalent due to critical differences in hydration state, solubility profile, and long-term analytical stability . The monohydrate form exhibits a defined water content of ≤7.0% w/w, which directly impacts accurate molar mass calculations for stock solution preparation (MW 341.79 vs. 323.77 for anhydrous HCl) [1]. A 2025 long-term stability study of reference standards demonstrated that anhydrous lycorine hydrochloride undergoes measurable weight change due to gradual moisture absorption (hydration) over multi-year storage, whereas the monohydrate—already hydrated—maintains consistent gravimetric integrity for over a decade under proper storage conditions [2]. This differential hydration behavior makes the monohydrate the preferred form for analytical reference applications where precise weighing and long-term calibration consistency are required [2].

Quantitative Differentiation of Lycorine Hydrochloride Monohydrate Versus Key Comparators: Evidence-Based Selection Guide


Long-Term Gravimetric Stability: Monohydrate vs. Anhydrous Hydrochloride in Reference Standard Storage

A 2025 study examining lycorine hydrochloride reference standards purchased in 2013, 2019, 2021, and 2025 found that the anhydrous form exhibited weight change due to gradual moisture absorption, while the monohydrate form maintained consistent weight over the same 12-year period [1]. The study concluded that maintaining stock of lycorine hydrochloride monohydrate avoids hydration-related weight variation [1].

Reference standard stability Analytical method validation Gravimetric analysis

Aβ-Induced Neurotoxicity Protection: Lycorine vs. Galantamine Comparative Efficacy

In a direct head-to-head comparison published in the International Journal of Molecular Sciences (2023), lycorine demonstrated greater protective efficacy than galantamine against Aβ42-induced cytotoxicity in differentiated SH-SY5Y neuronal cells [1]. The study employed NMR spectroscopy, circular dichroism, and cellular viability assays to compare the two Amaryllidaceae alkaloids [1].

Alzheimer's disease Amyloid-beta neuroprotection SH-SY5Y cell model

TRIM22-Targeted Esophageal Cancer Suppression: Lycorine Hydrochloride Mechanism and In Vivo Efficacy

A 2025 study in Cancers identified TRIM22 as a direct molecular target of lycorine hydrochloride in esophageal squamous cell carcinoma (ESCC), demonstrating both in vitro and in vivo tumor suppression [1]. Lyc.HCL decreased TRIM22 expression and inhibited the JAK2/STAT3 and Erk signaling pathways [1].

Esophageal squamous cell carcinoma TRIM22 target JAK2/STAT3 pathway

Cholangiocarcinoma Inhibition via Cholesterol Biosynthesis Axis: SQLE/FDFT1 Downregulation and Gemcitabine Synergy

In a 2025 Cell Communication and Signaling study screening 640 natural compounds, lycorine hydrochloride (LY) was identified as a potent intrahepatic cholangiocarcinoma (ICC) inhibitor that downregulates SQLE and FDFT1 in the cholesterol biosynthesis pathway [1]. Notably, LY synergized with gemcitabine to enhance anti-tumor efficacy [1].

Intrahepatic cholangiocarcinoma Cholesterol biosynthesis inhibition Chemotherapy sensitization

Gastric Cancer MCL1 Downregulation via FBXW7 Ubiquitin E3 Ligase Axis

Lycorine hydrochloride (LH) exerts anti-tumor effects in gastric cancer by downregulating MCL1, an anti-apoptotic protein associated with drug resistance, through upregulation of the ubiquitin E3 ligase FBXW7 [1]. This mechanism reduces MCL1 protein stability without altering its transcription [1].

Gastric cancer MCL1 apoptosis resistance FBXW7 ubiquitination

Broad-Spectrum Anticancer Activity: Lycorine Hydrochloride vs. Free Base Lycorine

A 2024 comprehensive review in Chinese Medicine summarizes that both lycorine and its hydrochloride salt demonstrate significant anticancer activities across multiple cancer types in vitro and in vivo, with comparable mechanisms including cell cycle arrest, apoptosis induction, and angiogenesis inhibition [1]. The hydrochloride salt offers enhanced aqueous solubility and formulation convenience relative to the free base [1].

Multi-cancer activity In vivo efficacy Pharmacokinetic comparability

Optimal Research and Procurement Scenarios for Lycorine Hydrochloride Monohydrate (CAS 6150-58-9)


Analytical Reference Standard for HPLC and qNMR Method Validation in Alkaloid Quantification

Lycorine Hydrochloride Monohydrate is the preferred form for long-term analytical reference standard procurement due to its demonstrated gravimetric stability over multi-year storage. The 2025 Japanese food hygiene study confirmed that the monohydrate form avoids the weight drift observed in anhydrous lycorine hydrochloride caused by gradual hydration [1]. With a defined purity specification of ≥98.0% (HPLC) and ≥98.0% (nonaqueous titration), and a specific rotation of +41.0 to +45.0 deg (C=2.9, water), this hydrate form enables precise calibration for HPLC-UV, LC-MS, and quantitative NMR methods used in alkaloid analysis and quality control [1].

In Vivo Preclinical Oncology Studies: TRIM22-Targeted Esophageal Cancer and SQLE/FDFT1-Targeted Cholangiocarcinoma Models

Lycorine hydrochloride has been validated in both subcutaneous xenograft and orthotopic mouse models for esophageal squamous cell carcinoma (ESCC) and intrahepatic cholangiocarcinoma (ICC). In ESCC, Lyc.HCL directly targets TRIM22, inhibiting JAK2/STAT3 and Erk signaling with demonstrated in vivo tumor suppression [2]. In ICC, the compound downregulates SQLE and FDFT1 in the cholesterol biosynthesis pathway and synergizes with gemcitabine to enhance therapeutic efficacy [3]. For researchers evaluating these specific cancer types, lycorine hydrochloride provides a chemically tractable tool compound with defined molecular targets and validated in vivo activity [2][3].

Alzheimer's Disease Research: Aβ Neurotoxicity Protection Studies Using SH-SY5Y Neuronal Models

For in vitro neurodegeneration studies investigating amyloid-beta (Aβ) neurotoxicity, lycorine offers superior protective efficacy compared to the clinically used galantamine. The 2023 IJMS head-to-head study demonstrated that lycorine more effectively reduces Aβ42-induced cytotoxicity in differentiated SH-SY5Y neuronal cells and exhibits higher affinity for Aβ peptides based on NMR interaction analysis [4]. Researchers investigating Aβ aggregation inhibitors or neuroprotective agents should prioritize lycorine hydrochloride monohydrate for these specific in vitro neuroprotection assays [4].

Chemical Probe for MCL1-Mediated Apoptosis Resistance in Gastric Cancer Research

Lycorine hydrochloride uniquely downregulates MCL1 protein stability through FBXW7-mediated ubiquitination, a mechanism that circumvents MCL1-mediated apoptosis resistance commonly encountered in gastric cancer and other malignancies [5]. This distinct mechanism—which does not alter MCL1 transcription—makes lycorine hydrochloride a valuable chemical probe for dissecting post-translational regulation of MCL1 and for evaluating FBXW7-MCL1 axis-targeted combination strategies in gastric cancer models [5].

Technical Documentation Hub

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